1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI)

説明

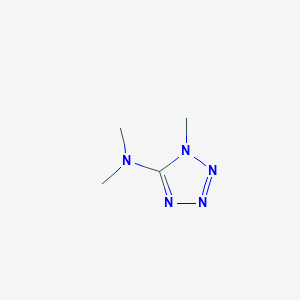

1H-Tetrazol-5-amine, N,N,1-trimethyl-(9CI) is a substituted tetrazole derivative characterized by three methyl groups attached to the tetrazole ring: one at the N1 position and two at the N5-amine group. Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and hydrogen-bonding capacity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) typically involves the reaction of nitriles with sodium azide in the presence of catalysts. One common method is the cycloaddition of nitriles with sodium azide, catalyzed by zinc salts, to form tetrazole derivatives . This reaction can be carried out under mild conditions, often in aqueous environments, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Microwave-assisted synthesis and heterogeneous catalysis are also employed to optimize reaction conditions and reduce production costs .

化学反応の分析

Types of Reactions

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming new tetrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemistry

1H-Tetrazol-5-amine serves as a crucial building block for synthesizing more complex tetrazole derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in creating new compounds with desired properties.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxides |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Alkyl halides | Substituted tetrazoles |

Biology

Research indicates that 1H-Tetrazol-5-amine exhibits potential biological activities, including antimicrobial and antiviral properties. Its interaction with enzymes such as cytochrome P450 suggests it may influence metabolic processes, making it a candidate for further pharmacological studies .

Medicine

Tetrazole derivatives are being explored for their pharmaceutical potential. They have been investigated for use in developing new drugs that offer improved efficacy and safety profiles. For instance, certain tetrazole compounds have shown promise in treating conditions like hypertension and as anti-inflammatory agents.

Industrial Applications

The compound is utilized in producing high-energy materials due to its high nitrogen content (approximately 80%). This property makes it suitable for applications in gas-generating systems such as airbags and other blowing agents . Additionally, it serves as a precursor for various industrial chemicals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several tetrazole derivatives against common pathogens. The results indicated that compounds similar to 1H-Tetrazol-5-amine demonstrated significant inhibitory effects on bacterial growth, suggesting potential for development into new antimicrobial agents.

Case Study 2: Pharmaceutical Development

In a recent investigation into antihypertensive drugs, researchers synthesized a series of tetrazole derivatives based on 1H-Tetrazol-5-amine. The derivatives exhibited promising results in lowering blood pressure in animal models, highlighting the compound's potential role in cardiovascular therapeutics.

作用機序

The mechanism of action of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, tetrazole derivatives can inhibit enzymes such as cytochrome P450, affecting various metabolic processes . The compound’s high nitrogen content and stable structure allow it to interact with different biomolecules, leading to diverse biological effects.

類似化合物との比較

Comparison with Structural Analogs

The following table compares 1H-Tetrazol-5-amine, N,N,1-trimethyl-(9CI) with similar tetrazole derivatives in terms of substituents, molecular weight, applications, and key properties:

Key Differences and Trends

Substituent Effects on Bioactivity :

- N1-Benzyl (bntza) and N1-(4-methoxybenzyl) (mbntza) derivatives exhibit significant antimicrobial activity when complexed with silver(I), likely due to enhanced lipophilicity and metal coordination capacity . In contrast, methyl-substituted derivatives (e.g., N,N,1-trimethyl) may prioritize stability over bioactivity, making them more suitable for catalytic or materials applications.

Energetic Materials :

- The parent compound 1H-Tetrazol-5-amine is a precursor for high-energy-density materials (e.g., compounds linked to trinitropyrazole (TNP)), which balance detonation power and insensitivity . Methyl groups in the trimethyl variant could alter sensitivity and thermal stability.

Synthetic Utility: 1H-Tetrazol-5-amine is used in multi-component reactions to synthesize tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives under nano-catalytic conditions . The trimethyl variant’s steric hindrance may influence reaction kinetics or product selectivity.

生物活性

1H-Tetrazol-5-amine, N,N,1-trimethyl-(9CI) is a member of the tetrazole family, which has garnered significant interest due to its diverse biological activities. Tetrazoles are five-membered nitrogen heterocycles known for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1H-Tetrazol-5-amine, N,N,1-trimethyl-(9CI) features a tetrazole ring with trimethyl substitution. The general structure can be represented as follows:

This structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a series of tetrazole compounds were evaluated for their minimal inhibitory concentrations (MICs) against various bacterial strains. The results indicated that many derivatives showed potent activity compared to standard antibiotics like Ciprofloxacin. Specifically, the compound exhibited MIC values ranging from 2 to 16 µg/mL against clinical isolates of Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-fluorophenyltetrazole | 8–32 | Strong against Staphylococci |

| 3-chloro-4-methylphenyl derivative | 4 | Active against clinical strains |

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored extensively. Research indicates that certain substituted tetrazoles can inhibit tubulin polymerization, thereby disrupting cancer cell proliferation. For example, derivatives with a 4-ethoxyphenyl group exhibited IC50 values ranging from 1.3 to 8.1 nM against various cancer cell lines, indicating high potency .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Tetrazole derivative A | HT-29 | 5 |

| Tetrazole derivative B | A549 | 3 |

Anti-inflammatory and Analgesic Effects

Tetrazoles have also been reported to possess anti-inflammatory and analgesic properties. A study highlighted that certain tetrazole derivatives function as selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial in managing inflammation . The analgesic efficacy was evaluated using animal models where these compounds demonstrated significant pain relief compared to control groups.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several tetrazole derivatives against clinical isolates of Staphylococcus aureus and epidermidis, the compound demonstrated superior activity over traditional antibiotics. The study concluded that the unique nitrogen-rich structure of tetrazoles contributes to their enhanced binding affinity to bacterial enzymes involved in cell wall synthesis .

Case Study 2: Anticancer Mechanism

A specific derivative was tested in vivo using xenograft models of human colorectal cancer. The findings revealed that treatment with the compound led to a significant reduction in tumor size through apoptosis induction via mitochondrial pathways involving caspase activation . This underscores the potential of tetrazoles as novel therapeutic agents in oncology.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the tetrazole ring significantly influence biological activity. For instance:

- Substitution at the C-5 position enhances antimicrobial potency.

- The presence of electron-donating groups increases anticancer activity.

These insights are critical for guiding future drug development efforts targeting specific diseases.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 1H-Tetrazol-5-amine, N,N,1-trimethyl-(9CI), and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation of the parent tetrazole amine. Optimize reaction conditions by controlling temperature (20–60°C) and pH (stable across a wide range, as shown in ). Use nucleophilic substitution with methylating agents (e.g., methyl iodide) in aprotic solvents like DMF. Monitor progress via HPLC or TLC. Adjust stoichiometry to minimize byproducts such as N-overalkylated derivatives .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm methyl group substitution patterns and amine proton absence.

- Mass spectrometry (EI-MS or ESI-MS) to verify molecular weight (C₃H₇N₅; 113.12 g/mol, per ).

- Elemental analysis to validate C, H, N content (±0.3% theoretical values). Cross-reference with NIST-reported InChIKey (AYZFMCOIISJDHU-UHFFFAOYSA-N for analogs) to confirm identity .

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

- Methodological Answer : Measure thermodynamic parameters via:

- Differential Scanning Calorimetry (DSC) for ΔfH°solid (enthalpy of formation) and phase transitions.

- Combustion calorimetry for ΔcH°solid (combustion enthalpy).

- Sublimation studies to determine ΔsubH. Note discrepancies in reported values (e.g., ΔfH°solid varies by up to 5% across studies) and calibrate instruments using NIST reference data .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of 1H-Tetrazol-5-amine, N,N,1-trimethyl-(9CI)?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) to model reaction intermediates and transition states. Integrate with cheminformatics tools to screen substituent effects (e.g., phenyl or cyclohexyl groups, as in ). Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) and compare with ICReDD’s reaction path search protocols .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°solid) across studies?

- Methodological Answer :

- Cross-validate data sources : Compare NIST-subscribed datasets ( ) with independent studies (e.g., Vorob'eva, 1990 in ).

- Assess experimental conditions : Variations in sample purity (e.g., hydrate vs. anhydrous forms) or calorimeter calibration may explain discrepancies.

- Apply error-propagation analysis to quantify uncertainties in derived parameters .

Q. How can the compound’s stability under extreme pH or thermal conditions be systematically evaluated?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h) and monitor via LC-MS. indicates stability across pH 2–12, but validate for specific derivatives.

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for tetrazoles). Correlate with DSC data to detect polymorphic transitions .

Q. What mechanistic insights explain the compound’s reactivity in forming ionic liquids or coordination complexes?

- Methodological Answer : Investigate the lone pair on the tetrazole nitrogen for coordination (e.g., with transition metals like Cu²⁺). Use X-ray crystallography to resolve bonding geometries. For ionic liquid synthesis (e.g., tetrazolium-based), assess anion-exchange efficiency (e.g., PF₆⁻ vs. BF₄⁻) via conductivity measurements and NMR .

Q. Data and Methodological Tables

特性

IUPAC Name |

N,N,1-trimethyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-8(2)4-5-6-7-9(4)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAFQARTWKYLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。